REACTION_SMILES
|
[Br:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[c:5]([NH2:6])[c:7]([CH3:9])[cH:8]1.[CH3:25][C:26](=[O:27])[OH:28].[ClH:12].[N:13]([O-:14])=[O:15].[Na+:16].[OH2:29].[P:17]([P:18]([OH:19])([OH:20])=[O:21])([OH:22])([OH:23])=[O:24]>>[Br:1][c:2]1[cH:3][c:4]([O:10][CH3:11])[cH:5][c:7]([CH3:9])[cH:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1cc(Br)cc(C)c1N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(=O)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=N[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=P(O)(O)P(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
COc1cc(C)cc(Br)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |